molecular formula C6Cl2F8O2 B1305818 Octafluoroadipoyl chloride CAS No. 336-06-1

Octafluoroadipoyl chloride

Cat. No. B1305818
CAS RN: 336-06-1
M. Wt: 326.95 g/mol
InChI Key: NGSYNEZFBAPQFK-UHFFFAOYSA-N
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Description

Octafluoroadipoyl chloride is a perfluorinated compound, which means that all the hydrogen atoms typically found in adipoyl chloride have been replaced by fluorine atoms. This modification significantly alters the chemical and physical properties of the molecule, making it a subject of interest in materials science and organic chemistry. The studies provided focus on compounds with similar perfluorinated structures, which can offer insights into the behavior of octafluoroadipoyl chloride.

Synthesis Analysis

The synthesis of perfluorinated compounds like octafluoroadipoyl chloride often involves the use of harsh conditions or specialized reagents to achieve the complete replacement of hydrogen atoms with fluorine. Although the provided papers do not directly describe the synthesis of octafluoroadipoyl chloride, they do discuss the synthesis of related compounds. For instance, octafluoro-4,4'-bipyridine is synthesized in a way that it remains stable to alkylating agents and is sensitive to nucleophilic substitution of fluorine atoms . This suggests that similar methods could potentially be applied to the synthesis of octafluoroadipoyl chloride, with careful consideration of the reactivity of the fluorine atoms.

Molecular Structure Analysis

The molecular structure of perfluorinated compounds is characterized by the presence of strong carbon-fluorine bonds. The papers discuss the crystallography and electron distribution of related compounds, such as octafluoro-1,2-dimethylenecyclobutane and octafluorocyclohexa-1,3-dieneiron tricarbonyl . These studies reveal that fluorine atoms have an almost constant atomic volume and a negative charge, which is consistent across different perfluorinated hydrocarbons. This information can be extrapolated to suggest that octafluoroadipoyl chloride would also exhibit a consistent electron distribution and atomic volume for the fluorine atoms, contributing to its unique properties.

Chemical Reactions Analysis

Perfluorinated compounds like octafluoroadipoyl chloride are known for their chemical stability, which is attributed to the strength of the carbon-fluorine bond. The papers indicate that octafluoro-4,4'-bipyridine is resistant to alkylating agents but can undergo nucleophilic substitution . This implies that octafluoroadipoyl chloride may also be resistant to certain types of chemical reactions while being susceptible to others, such as nucleophilic attack, which could be useful in further functionalizing the molecule for specific applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of perfluorinated compounds are significantly influenced by their high electronegativity and the small size of the fluorine atom. The provided papers do not directly discuss the properties of octafluoroadipoyl chloride, but they do provide valuable information on related compounds. For example, the crystallography of octafluorocyclohexa-1,3-dieneiron tricarbonyl shows that the molecule has exact m(Cs) symmetry in the crystal . This level of symmetry could also be expected in the crystal structure of octafluoroadipoyl chloride, potentially leading to unique optical or electronic properties. Additionally, the consistent atomic volume and charge of fluorine across different perfluorinated hydrocarbons suggest that octafluoroadipoyl chloride would have similar stability and reactivity profiles .

Safety And Hazards

Octafluoroadipoyl chloride is a dangerous substance. It causes severe skin burns and eye damage . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is recommended . In case of exposure, immediate medical attention is required .

properties

IUPAC Name

2,2,3,3,4,4,5,5-octafluorohexanedioyl dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6Cl2F8O2/c7-1(17)3(9,10)5(13,14)6(15,16)4(11,12)2(8)18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSYNEZFBAPQFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(C(C(C(C(=O)Cl)(F)F)(F)F)(F)F)(F)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6Cl2F8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379719
Record name Perfluoroadipoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octafluoroadipoyl chloride

CAS RN

336-06-1
Record name Perfluoroadipoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Octafluoroadipoyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
MW Buxton, RH Mobbs, DEM Wotton - Journal of Fluorine Chemistry, 1973 - hero.epa.gov
… Pentafluorophenylmagnesium bromide, with octafluoroadipoyl chloride, perfluoro-oxydiacetyl … Reactions between octafluoroadipoyl chloride and pentafluorophenol, nonafluoro-4-…
Number of citations: 2 hero.epa.gov
TM Chapman, KG Marra - Macromolecules, 1995 - ACS Publications
… hexafluoroglutaryl chloride and octafluoroadipoyl chloride. The soft-block oligomers were … temperature and was gravity filtered to give octafluoroadipoyl chloride[yield 0.599 g (39.2%)…
Number of citations: 93 pubs.acs.org
M Hudlicky - Journal of Fluorine Chemistry, 1981 - Elsevier
… The reaction of anhydrous hydrogen cyanide with either octafluoroadipoyl fluoride (XXXVI) or octafluoroadipoyl chloride @XXVII) failed to give the expected dinitrile of 2,7-…
Number of citations: 29 www.sciencedirect.com
ER Lynch, SA Evans, KN Ayad, AK Barbour… - 1967 - apps.dtic.mil
… Reaction between octafluoroadipoyl chloride and pentafluorophenylmagnesium bromide … Reaction between octafluoroadipoyl chloride and pentafluorophenylmagnesium bromide in …
Number of citations: 1 apps.dtic.mil
I Sage - 1978 - etheses.dur.ac.uk
The synthesis of octadecafluoro-3,9-dloxa-1,11- bis(3-methoxycarbonyl phenyl) undecane from hexafluoroglutaryl fluoride, via the intermediate octadecafluoro- 1,11-diido-3,9-…
Number of citations: 4 etheses.dur.ac.uk
KG Marra - 1996 - search.proquest.com
… Octafluoroadipoyl chloride was prepared in a similar manner from octafluoroadipic acid (… temperature and was gravity filtered to give octafluoroadipoyl chloride lg [yield 0.599 g (39.2 %); …
Number of citations: 0 search.proquest.com

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